molecular formula C19H41NO3S B014214 N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate CAS No. 14933-09-6

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Cat. No. B014214
CAS RN: 14933-09-6
M. Wt: 363.6 g/mol
InChI Key: BHATUINFZWUDIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate and related compounds often involves the alkylation of N,N-dimethyl-1-propanamine followed by sulfonation. A detailed protocol has been described for the dehydrative synthesis of related sulfonamide compounds, highlighting the versatility of sulfonamide chemistry in creating various functional materials (Kharkov University Bulletin Chemical Series, 2020).

Molecular Structure Analysis

Molecular dynamics studies have provided insights into the molecular structure of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, particularly when adsorbed at the air/water interface. These studies reveal the formation of closely packed monolayers, with sulfonic groups interacting strongly with water molecules due to their hydrophilic nature. Such interactions are crucial for understanding the surfactant's behavior in different environments (Journal of Dispersion Science and Technology, 2016).

Chemical Reactions and Properties

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate participates in various chemical reactions due to its surfactant nature. Its zwitterionic form affects the oxidation of organic sulfides in aqueous micelles, demonstrating the surfactant's role in modulating reaction environments and rates. These properties are particularly evident in reactions involving peroxymonosulfate and periodate ions (Journal of Colloid and Interface Science, 1995).

Physical Properties Analysis

The physical properties of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, such as its critical micelle concentration and the formation of micelles in solution, are of significant interest. The surfactant's ability to form micelles in various solvents, including water-ethylene glycol mixtures, has been thoroughly investigated, providing valuable insights into its behavior in mixed solvent systems (Langmuir: the ACS journal of surfaces and colloids, 2005).

Chemical Properties Analysis

The chemical properties of N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, including its interactions with ions and its role in facilitating various chemical reactions, are crucial for its applications in scientific research. Its use in ion chromatography as a dynamic stationary phase for the simultaneous separation of inorganic cations and anions showcases its versatility and the complex interplay of its zwitterionic nature with charged species (Journal of Liquid Chromatography & Related Technologies, 1997).

Scientific Research Applications

1. Self-Assembly and Surface Behaviour of Zwitterionic Amphiphiles

  • Application Summary: This compound has been used to explore the behavior of zwitterionic surfactants in a choline chloride:glycerol eutectic mixture .
  • Methods of Application: The surfactants were investigated by means of surface tension, X-ray reflectivity, and small-angle neutron scattering .
  • Results: These surfactants were found to remain surface active and form globular micelles in deep eutectic solvents .

2. Washing Properties of Liquid Laundry Detergents

  • Application Summary: N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has been used to improve the washing properties of liquid laundry detergents .
  • Methods of Application: The detergent’s performance was tested using a colorimetric analysis based on a CIELab system .
  • Results: The addition of this compound led to an improvement of the washing properties by 4.7% on average .

3. Protein Structural Change in Mixed Systems

  • Application Summary: This compound has been used to assess protein structural change in a mixed system of ionic and zwitterionic surfactants .
  • Methods of Application: The interaction between the ionic liquid and zwitterionic surfactant was investigated .
  • Results: The study provided insights into the interaction between ionic liquid and zwitterionic surfactant .

4. Quantifying Perchlorate in Biological Samples

  • Application Summary: This compound has been used to assess a method for quantifying perchlorate in biological samples using CE and capacitively coupled contactless conductivity detection .
  • Methods of Application: The method involved the use of CE and capacitively coupled contactless conductivity detection .
  • Results: The study provided a new approach for quantifying perchlorate in biological samples .

Safety And Hazards

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is slightly hazardous in case of skin contact (irritant), ingestion, and inhalation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere, and protected from moisture .

Future Directions

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has been used in research for evaluating structural changes in proteins in mixed systems of ionic and zwitterionic surfactants . It has also been used in studies investigating the interactions between ionic liquids and zwitterionic surfactants . These studies suggest potential future directions for the use of this compound in various applications.

properties

IUPAC Name

3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHATUINFZWUDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074538
Record name N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

CAS RN

14933-09-6
Record name Zwittergent 3-14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14933-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zwittergent 3-14
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Source EPA DSSTox
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Record name Dimethyl(3-sulphonatopropyl)tetradecylammonium
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Record name Sulfobetaine 14
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
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Reactant of Route 4
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Reactant of Route 5
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Citations

For This Compound
207
Citations
T Kalak, A Gałka, D Wieczorek… - Industria …, 2021 - revistaindustriatextila.ro
The use of colorimetric analysis based on a CIELab system to determine detergency of commercial liquid laundry detergents before and after modification with SB3C14 sulfobetaine (N-…
Number of citations: 7 revistaindustriatextila.ro
F Liu, J Xiao, VM Garamus, L Almásy, R Willumeit… - Langmuir, 2013 - ACS Publications
The interactions between the lipopeptide Surfactin and four betaines, N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SDDAB), N-tetradecyl-N,N-dimethyl-3-ammonio-1-…
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
Y Nogami, H Watanabe, H Ohtaka-Saiki… - Colloids and Surfaces A …, 2000 - Elsevier
Mutual diffusion coefficients, D m , have been measured for mixed surfactant systems, N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (C 14 DAPS)+potassium …
L Tao, K Guan, R Yang, Z Guo, L Wang, L Xu… - Energy Storage …, 2023 - Elsevier
The dendrite growth on the surface of zinc anodes and formation of inactive by-products of Zn 4 (OH) 6 SO 4 . xH 2 O (ZHS), mainly attributed to the “tip effect” of an uneven surface and …
J Xiao, F Liu, VM Garamus, L Almásy, UA Handge… - Langmuir, 2014 - ACS Publications
The interactions among neutral polymer polyacrylamide (PAM) and the biosurfactant Surfactin and four betaines, N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SDDAB), N-…
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
A Rodríguez, M Del Mar Graciani… - … Journal of Chemical …, 2000 - Wiley Online Library
The redox reaction Br − + BrO 3 − has been studied in aqueous zwitterionic micellar solutions of N‐tetradecyl‐N, N‐dimethyl‐3‐ammonio‐1‐propanesulfonate, SB3‐14, and N‐…
E Yang-Boja, F DeFilippes, HM Fales - Analytical Biochemistry, 2000 - Elsevier
We have determined the major ingredients of the commercially available reagents M-PER, Y-PER, and B-PER from Pierce Chemical Co. using electrospray mass spectrometry. These …
A Rodríguez, MM Graciani, A Guinda, M Múñoz… - Langmuir, 2000 - ACS Publications
The reaction of dehydrochlorination of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane, DDT, with hydroxide ions has been studied in aqueous micellar solutions of N-tetradecyl-N,N-…
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
W Hu, K Hasebe, DM Reynolds… - Journal of liquid …, 1997 - Taylor & Francis
Mixed micelles obtained by mixing SDS (sodium dodecylsulfate) with Zwittergent-3-14 (N-tetradecyl-N, N-dimethyl- 3-ammonio 1-propanesulfonate) are used as a dynamic stationary …
D Lopez-Diaz, E Sarmiento-Gomez, C Garza… - Journal of colloid and …, 2010 - Elsevier
We present a rheological study for a system made of zwitterionic surfactant N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (TDPS), sodium dodecyl sulfate (SDS), and water …

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